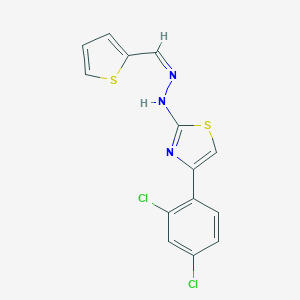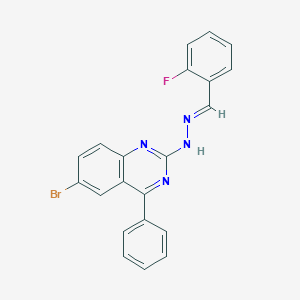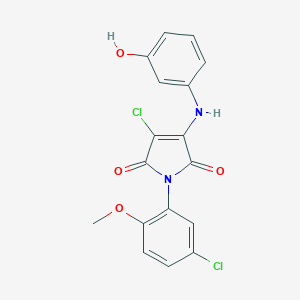
3-Chloro-1-(5-chloro-2-methoxyphenyl)-4-(3-hydroxyanilino)pyrrole-2,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chloro-1-(5-chloro-2-methoxyphenyl)-4-(3-hydroxyanilino)pyrrole-2,5-dione is a synthetic organic compound that belongs to the class of pyrrole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-1-(5-chloro-2-methoxyphenyl)-4-(3-hydroxyanilino)pyrrole-2,5-dione typically involves multi-step organic reactions. One common method includes:
Formation of the pyrrole ring: This can be achieved through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with an amine.
Amination: The attachment of the aniline derivative can be performed using nucleophilic substitution reactions.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity. Continuous flow reactors might be used to enhance reaction efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, especially at the hydroxyanilino group, forming quinone derivatives.
Reduction: Reduction reactions can target the nitro groups if present, converting them to amines.
Substitution: Halogen atoms in the compound can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols, alcohols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinone derivatives, while substitution reactions could produce various substituted pyrrole derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.
Biology
Biologically, pyrrole derivatives are known for their antimicrobial, antifungal, and anticancer properties. This compound could be investigated for similar activities.
Medicine
In medicinal chemistry, this compound might be explored for its potential as a therapeutic agent. Its structural features suggest it could interact with biological targets such as enzymes or receptors.
Industry
Industrially, this compound could be used in the development of new materials, such as polymers or dyes, due to its aromatic and heterocyclic nature.
Mechanism of Action
The mechanism by which 3-Chloro-1-(5-chloro-2-methoxyphenyl)-4-(3-hydroxyanilino)pyrrole-2,5-dione exerts its effects would depend on its specific biological activity. Generally, it might interact with molecular targets such as enzymes, inhibiting their activity or binding to receptors to modulate signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 3-chloro-1-(5-chloro-2-methoxyphenyl)-4-(3-hydroxyphenyl)-1H-pyrrole-2,5-dione
- 3-chloro-1-(5-chloro-2-methoxyphenyl)-4-(3-aminophenyl)-1H-pyrrole-2,5-dione
Uniqueness
What sets 3-Chloro-1-(5-chloro-2-methoxyphenyl)-4-(3-hydroxyanilino)pyrrole-2,5-dione apart is its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both chloro and methoxy groups on the phenyl ring, along with the hydroxyanilino group, provides unique sites for interaction with biological targets.
Properties
CAS No. |
347366-51-2 |
|---|---|
Molecular Formula |
C17H12Cl2N2O4 |
Molecular Weight |
379.2g/mol |
IUPAC Name |
3-chloro-1-(5-chloro-2-methoxyphenyl)-4-(3-hydroxyanilino)pyrrole-2,5-dione |
InChI |
InChI=1S/C17H12Cl2N2O4/c1-25-13-6-5-9(18)7-12(13)21-16(23)14(19)15(17(21)24)20-10-3-2-4-11(22)8-10/h2-8,20,22H,1H3 |
InChI Key |
PHZGMLLJKICSIT-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)Cl)N2C(=O)C(=C(C2=O)Cl)NC3=CC(=CC=C3)O |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)N2C(=O)C(=C(C2=O)Cl)NC3=CC(=CC=C3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-(2-methoxyphenyl)-3-(4-methylphenyl)-1-[(4-methylphenyl)sulfonyl]-4,5-dihydro-1H-pyrazole](/img/structure/B381176.png)
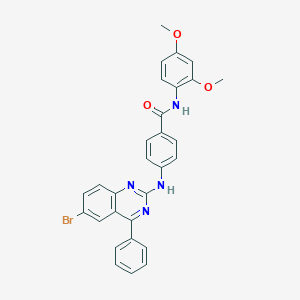
![6-chloro-2-[5-(4-methoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-4-phenylquinazoline](/img/structure/B381178.png)
![4-[3-(4-bromophenyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid](/img/structure/B381179.png)
![4-[5-(2-fluorophenyl)-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid](/img/structure/B381180.png)
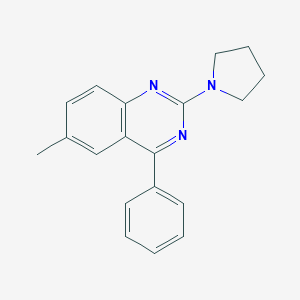
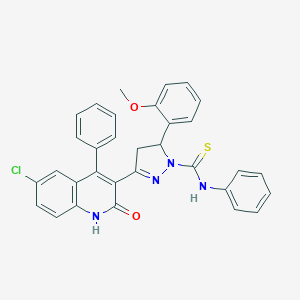
![4-{3-(6-chloro-2-hydroxy-4-phenyl-3-quinolinyl)-5-[4-(dimethylamino)phenyl]-4,5-dihydro-1H-pyrazol-1-yl}-4-oxobutanoic acid](/img/structure/B381186.png)
![cyclohexyl {[3-(3-methylphenoxy)-4-oxo-4H-chromen-7-yl]oxy}acetate](/img/structure/B381188.png)
![N-benzothiazol-2-yl-2-[4-(methylethyl)phenoxy]acetamide](/img/structure/B381192.png)
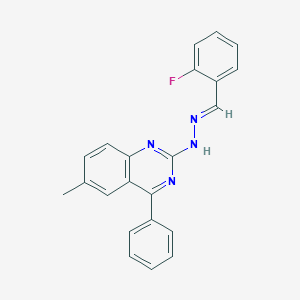
![Methyl 4-{[2-(2-chlorophenyl)quinazolin-4-yl]amino}benzoate](/img/structure/B381194.png)
